Carbetimer
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Overview
Description
Carbetimer (carboxyimamidate) is a low molecular weight derivatized copolymer of ethylene and maleic anhydride. It has demonstrated antitumor activity against several animal models. It has calcium chelation activity but seems to inhibit growth of sensitive cells by disrupting nucleoside uptake and metabolism.
Scientific Research Applications
Antineoplastic Activity and Mechanism of Action : Carbetimer, an intermediate molecular-weight-derivatized copolymer, has shown significant antineoplastic activity in vivo and in vitro against primary human melanoma cell lines. It inhibits the growth of sensitive cells by affecting the uptake and metabolism of nucleosides both in vivo and in vitro. In sensitive cells, this compound treatment leads to a reduction in uridine and cytidine nucleoside triphosphates, affecting nucleotide pools, and inhibits the activity of pyrimidine salvage enzymes (Ardalan & Paget, 1986).
Clinical Trials for Cancer Treatment : this compound has been evaluated in clinical trials for its antitumor efficacy. In a Phase II study for non-small cell lung cancer, this compound demonstrated activity in various tumor types, including melanoma and lung carcinoma (Keaton et al., 1990). Another Phase I clinical trial indicated its potential use in treating solid tumors, with some patients showing major antitumor responses (Hanauske et al., 1988).
Effects on Bone Metabolism : Research has indicated that this compound can affect bone metabolism. It is a calcium chelator leading to an acute decrease in ionized Ca levels in vivo and may stimulate osteolysis, contributing to its hypercalcemic side effects (Body et al., 1991).
Antitumor Effects in Various Cancers : this compound's antitumor effects were most notable in carcinomas of the breast, ovary, and lung, as observed in a study using a human tumor cloning system (Kisner et al., 2004).
Phase II Trial in Colorectal Cancer : A Phase II trial of this compound for colorectal cancer treatment showed that it was well-tolerated but did not demonstrate significant efficacy in treating colorectal cancer (Audeh et al., 1990).
properties
CAS RN |
82230-03-3 |
---|---|
Molecular Formula |
C24H37N5O8 |
Molecular Weight |
523.6 g/mol |
IUPAC Name |
diazanium;2-[1-amino-4-[2,5-dioxo-4-(1-phenylethyl)pyrrolidin-3-yl]-1-oxobutan-2-yl]-5-carbamoylheptanedioate |
InChI |
InChI=1S/C24H31N3O8.2H3N/c1-12(13-5-3-2-4-6-13)19-17(22(32)27-23(19)33)10-9-15(21(26)31)16(24(34)35)8-7-14(20(25)30)11-18(28)29;;/h2-6,12,14-17,19H,7-11H2,1H3,(H2,25,30)(H2,26,31)(H,28,29)(H,34,35)(H,27,32,33);2*1H3 |
InChI Key |
KPRFMAZESAKTEJ-UHFFFAOYSA-N |
SMILES |
CC(C1C(C(=O)NC1=O)CCC(C(CCC(CC(=O)[O-])C(=O)N)C(=O)[O-])C(=O)N)C2=CC=CC=C2.[NH4+].[NH4+] |
Canonical SMILES |
CC(C1C(C(=O)NC1=O)CCC(C(CCC(CC(=O)[O-])C(=O)N)C(=O)[O-])C(=O)N)C2=CC=CC=C2.[NH4+].[NH4+] |
synonyms |
Carbethimer carbetimer carboxyimamidate N-137 NED 137 NSC 329514D NSC-329514D |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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